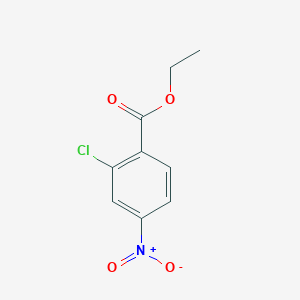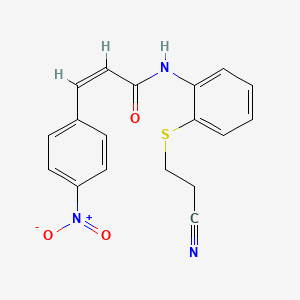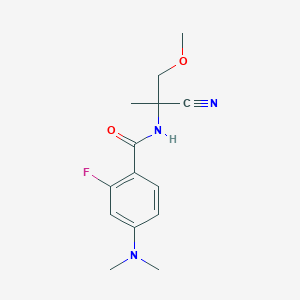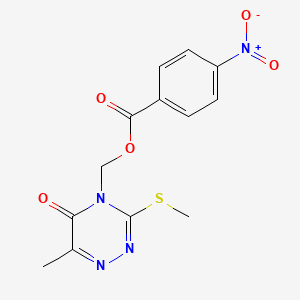
5-Bromo-2-(2-methoxyethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2-methoxyethoxy)phenol, also known as BMEP, is a chemical compound that has been widely studied for its potential use in various scientific applications. This compound is a phenolic derivative that contains a bromine atom and two ether groups. It has been found to have several interesting properties that make it a promising candidate for use in scientific research.
Applications De Recherche Scientifique
Antiviral and Antibacterial Activities
5-Bromo-2-(2-methoxyethoxy)phenol derivatives have been explored for their antiviral and antibacterial properties. For example, the study by Zhou et al. (2015) synthesized and characterized (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives and evaluated their antibacterial activities against various bacterial strains, demonstrating their potential as antibacterial agents (Zhou et al., 2015).
In Vitro Metabolic Pathways Studies
The compound's metabolic pathways have been studied in various species, including humans. Carmo et al. (2005) investigated the metabolism of a similar compound, 4-Bromo-2,5-dimethoxyphenethylamine, in human and animal hepatocytes, revealing insights into its metabolic pathways and potential toxic effects (Carmo et al., 2005).
Synthesis and Structural Characterization
The synthesis and structural characterization of bromo-substituted phenols have been a significant area of research. For instance, Dong et al. (2015) prepared and characterized compounds like 5-bromo-2-methoxy-4-(p-tolyliminomethyl)phenol, providing valuable information about their crystal structures and molecular configurations (Dong et al., 2015).
Antioxidant Properties
Studies have also explored the antioxidant properties of bromophenols. Li et al. (2011) isolated various bromophenols from the marine red alga Rhodomela confervoides and evaluated their free radical scavenging activity, suggesting that these compounds could be a source of natural antioxidants (Li et al., 2011).
Applications in Material Science
Research has also delved into the use of bromophenols in material science. For example, Wang et al. (1991) synthesized 2,6-dibromo-3,5-dimethyl-4-hydroxybenzyl ether and explored its use in epoxy resins, indicating its potential in electronic encapsulation applications due to its chemical and thermal stability (Wang et al., 1991).
Mécanisme D'action
Target of Action
It is a derivative of bromophenol, which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . Bromophenols are known to interact with a variety of biological targets, but the specific targets of 5-Bromo-2-(2-methoxyethoxy)phenol remain to be identified.
Mode of Action
In high concentrations, phenol can dissolve tissue on contact via proteolysis
Propriétés
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6,11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJIJTZLZNGJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate](/img/structure/B2744001.png)
![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2744003.png)


![2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B2744007.png)
![3-(2-chlorophenyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2744009.png)
![2-((5-ethylthiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2744011.png)

![6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2744014.png)
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide](/img/structure/B2744015.png)

![N-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2744019.png)
